(3E)-Octenoyl-CoA Binds MCAD with Sub-100 nM Affinity Comparable to Natural Substrate
(3E)-Octenoyl-CoA binds tightly to pig kidney medium-chain acyl-CoA dehydrogenase (MCAD) with a dissociation constant (Kd) in the range of 50–90 nM [1]. This binding affinity is comparable to that of octanoyl-CoA (the physiological substrate) and (2E)-octenoyl-CoA (the reaction product), but contrasts sharply with L-3-hydroxyoctanoyl-CoA, which does not bind tightly under the same conditions [1]. All compounds were evaluated at the same stoichiometry of four ligands per tetrameric enzyme [1].
| Evidence Dimension | Binding affinity (Kd) to MCAD |
|---|---|
| Target Compound Data | 50–90 nM (tight binding) |
| Comparator Or Baseline | octanoyl-CoA: 50–90 nM; (2E)-octenoyl-CoA: 50–90 nM; L-3-hydroxyoctanoyl-CoA: does not bind tightly |
| Quantified Difference | Equivalent tight binding compared to octanoyl-CoA and (2E)-octenoyl-CoA; significantly tighter than L-3-hydroxy analog |
| Conditions | Pig kidney MCAD; stoichiometry of four per tetramer; room temperature; buffer conditions as per Powell et al. 1987 |
Why This Matters
This demonstrates that (3E)-octenoyl-CoA is not a weak or non-specific binder; its high-affinity interaction with MCAD makes it a reliable tool for competitive binding studies and enzyme mechanism investigations.
- [1] Powell, P. J., Lau, S. M., Killian, D., & Thorpe, C. (1987). Interaction of acyl coenzyme A substrates and analogs with pig kidney medium-chain acyl-CoA dehydrogenase. Biochemistry, 26(12), 3704-3710. View Source
